5-Ethynyl-2-methylpyridin-4-amine
Description
5-Ethynyl-2-methylpyridin-4-amine is a pyridine derivative featuring a methyl group at position 2 and an ethynyl group at position 3.
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
5-ethynyl-2-methylpyridin-4-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-6(2)4-8(7)9/h1,4-5H,2H3,(H2,9,10) |
InChI Key |
TZTYGAFZKSIRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C#C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-methylpyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-iodo-2-aminopyridine.
Coupling Reaction: A Pd(II)/Cu(I) catalyzed coupling reaction is employed to introduce the ethynyl group. This involves the reaction of 5-iodo-2-aminopyridine with an appropriate ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Reaction Conditions: The reaction is carried out in a solvent such as methanol, with potassium hydroxide (KOH) as the base.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Ethynyl-2-methylpyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-methylpyridin-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with potassium channels and other cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Ethynyl-2-methylpyridin-4-amine with pyridine and pyrimidine derivatives, focusing on substituent effects, synthetic routes, and applications.
Structural Analogues
Key Differences and Implications
Substituent Reactivity :
- The ethynyl group in this compound enhances conjugation and enables click chemistry applications, unlike the silyl-ethynyl group in its analog from , which offers steric protection for selective reactions .
- Chloro and methoxy groups in other analogs (e.g., 2-Chloro-4-methylpyrimidin-5-amine) modulate electronic properties for binding to biological targets, such as kinases or viral enzymes .
Synthetic Complexity: The Heck reaction described in is applicable to olefin-containing pyridines but would require adaptation for introducing ethynyl groups via Sonogashira coupling, a common method for terminal alkynes . Silyl-protected ethynyl groups (as in ) simplify handling but add steps for deprotection compared to unprotected ethynyl groups in the target compound .
Biological and Material Applications :
- This compound ’s ethynyl group may facilitate bioconjugation (e.g., in antibody-drug conjugates), whereas 2-Chloro-4-methylpyrimidin-5-amine () is tailored for nucleophilic substitution in drug design .
- Pyrimidine derivatives (e.g., 2-Chloro-4-methylpyrimidin-5-amine) often exhibit higher metabolic stability than pyridines due to their aromatic nitrogen arrangement, impacting pharmacokinetics .
Research Findings and Limitations
Physicochemical Properties
While specific data for this compound are unavailable, trends from analogs suggest:
- Solubility: Methyl and ethynyl groups may reduce water solubility compared to methoxy or amino-substituted pyridines.
- Stability : Ethynyl groups are prone to oxidation unless stabilized by electron-donating substituents .
Knowledge Gaps
- No direct pharmacological or spectroscopic data for this compound were found in the evidence. Comparative studies with its silyl-protected analog () or pyrimidine derivatives () are needed to validate theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
